molecular formula C9H15F3N2O B13949794 N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide

Cat. No.: B13949794
M. Wt: 224.22 g/mol
InChI Key: CSXARBCMTKIKPK-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acylation: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a piperidine N-oxide, while reduction could produce a secondary amine.

Scientific Research Applications

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-ylmethyl)-N-methylacetamide
  • N-(piperidin-4-ylmethyl)-N-ethylacetamide
  • N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)benzamide

Uniqueness

The presence of the trifluoromethyl group in N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide can significantly alter its chemical and biological properties compared to similar compounds. This group is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug development.

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide

InChI

InChI=1S/C9H15F3N2O/c1-7(15)14(9(10,11)12)6-8-2-4-13-5-3-8/h8,13H,2-6H2,1H3

InChI Key

CSXARBCMTKIKPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1CCNCC1)C(F)(F)F

Origin of Product

United States

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